Structural Basis of Differentiation: Third Catechol Moiety vs. Parabactin
Agrobactin is distinguished from its closest structural analog, parabactin, by a critical modification in the central chelating moiety. While both are spermidine-based siderophores bearing two terminal 2,3-dihydroxybenzoyl groups, agrobactin incorporates a third 2,3-dihydroxybenzoyl moiety in place of parabactin's 2-hydroxybenzoyl ring [1]. This substitution increases the number of catecholate oxygen donors available for metal coordination, directly impacting the denticity of the resulting iron(III) chelate. The oxazoline ring in agrobactin participates in metal binding through the central o-hydroxyphenyloxazoline function in a Λ,cis configuration, a coordination geometry that is conserved among intact oxazoline-containing siderophores [2].
| Evidence Dimension | Central chelating moiety identity |
|---|---|
| Target Compound Data | Third 2,3-dihydroxybenzoyl moiety (tri-catecholate) |
| Comparator Or Baseline | Parabactin: 2-hydroxybenzoyl moiety (bis-catecholate with mono-phenolate) |
| Quantified Difference | One additional catechol hydroxyl group; increased number of oxygen donor atoms available for Fe(III) coordination |
| Conditions | Structural elucidation by NMR and chemical degradation (J Biol Chem 1979; J Org Chem 1983) |
Why This Matters
The additional catechol moiety alters coordination geometry and may affect metal ion preference, directly impacting the choice of siderophore for applications requiring specific metal chelation profiles.
- [1] Bergeron RJ, Stolowich NJ, Kline SJ. Synthesis and Solution Dynamics of Agrobactin A. J Org Chem. 1983;48(20):3432-3439. View Source
- [2] Neilands JB, Peterson T, Leong SA. Iron(III) Coordination Compounds of the Siderophores Agrobactin and Parabactin. In: Inorganic Chemistry in Biology and Medicine. ACS Symposium Series. 1980;Ch.16. View Source
